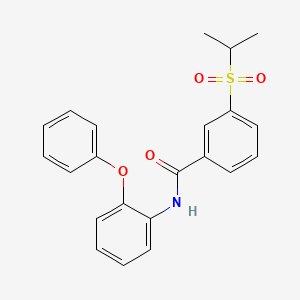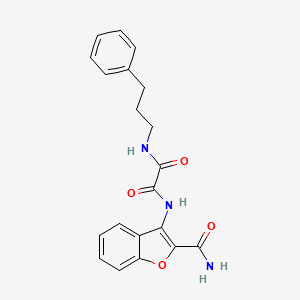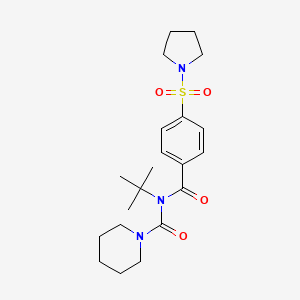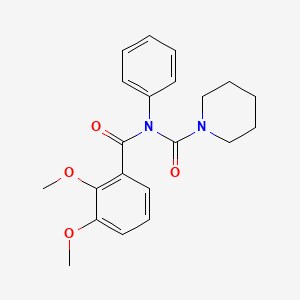
N-(2-ethoxybenzoyl)-N-phenylpiperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxybenzoyl)-N-phenylpiperidine-1-carboxamide (EPCPC) is an organic compound that has been widely studied for its potential as a therapeutic agent. It is a small molecule that is structurally similar to opioid receptors and is known to have analgesic, anti-inflammatory, and anti-allergic properties. EPCPC has been studied in both in vitro and in vivo models and has been found to have a range of therapeutic effects.
科学的研究の応用
N-(2-ethoxybenzoyl)-N-phenylpiperidine-1-carboxamide has been studied for its potential therapeutic effects in a range of diseases, including cancer, diabetes, and neurodegenerative diseases. In particular, it has been studied for its potential anti-inflammatory, anti-allergic, and analgesic properties. In addition, N-(2-ethoxybenzoyl)-N-phenylpiperidine-1-carboxamide has been studied for its potential as an anti-tumor agent, as it has been found to inhibit the growth of certain types of cancer cells.
作用機序
The exact mechanism of action of N-(2-ethoxybenzoyl)-N-phenylpiperidine-1-carboxamide is not fully understood, but it is believed to act as an agonist at opioid receptors, which are involved in pain perception and regulation of the immune system. It is also believed to act on other receptors, such as G-protein coupled receptors, which are involved in signal transduction pathways.
Biochemical and Physiological Effects
N-(2-ethoxybenzoyl)-N-phenylpiperidine-1-carboxamide has been found to have a range of biochemical and physiological effects. In particular, it has been found to reduce inflammation, pain, and allergic responses. It has also been found to have anti-tumor effects, as it has been found to inhibit the growth of certain types of cancer cells. In addition, N-(2-ethoxybenzoyl)-N-phenylpiperidine-1-carboxamide has been found to have neuroprotective effects, as it has been found to protect against oxidative stress and neuronal damage.
実験室実験の利点と制限
N-(2-ethoxybenzoyl)-N-phenylpiperidine-1-carboxamide has a number of advantages and limitations for lab experiments. One advantage is that it is a small molecule, which makes it easier to study in vitro. Additionally, it has been found to have a range of therapeutic effects, making it a potential therapeutic agent. However, it is important to note that the exact mechanism of action is not fully understood, and further research is needed to fully understand its effects.
将来の方向性
There are a number of potential future directions for the study of N-(2-ethoxybenzoyl)-N-phenylpiperidine-1-carboxamide. One potential direction is to further investigate its potential therapeutic effects in various diseases, such as cancer, diabetes, and neurodegenerative diseases. Additionally, further research could be done to investigate the exact mechanism of action of N-(2-ethoxybenzoyl)-N-phenylpiperidine-1-carboxamide, as well as its interactions with other receptors and signaling pathways. Finally, further research could be done to investigate the potential side effects of N-(2-ethoxybenzoyl)-N-phenylpiperidine-1-carboxamide and to develop safer and more effective therapeutic agents.
合成法
N-(2-ethoxybenzoyl)-N-phenylpiperidine-1-carboxamide can be synthesized by a number of methods, the most common of which is an acylation reaction. This involves the reaction of an aromatic amine, such as N-phenylpiperidine-1-carboxamide, with an acyl chloride, such as ethoxybenzoyl chloride, in the presence of a base, such as sodium hydroxide. The reaction results in the formation of the desired product, N-(2-ethoxybenzoyl)-N-phenylpiperidine-1-carboxamide.
特性
IUPAC Name |
N-(2-ethoxybenzoyl)-N-phenylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-2-26-19-14-8-7-13-18(19)20(24)23(17-11-5-3-6-12-17)21(25)22-15-9-4-10-16-22/h3,5-8,11-14H,2,4,9-10,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRBBAAFZMVKPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxybenzoyl)-N-phenylpiperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-methoxyphenyl)-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]propanamide](/img/structure/B6485042.png)
![(2E)-N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]but-2-enamide](/img/structure/B6485044.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide](/img/structure/B6485054.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3,5-dimethoxybenzamide](/img/structure/B6485061.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(methylsulfanyl)benzamide](/img/structure/B6485076.png)
![N-(2-benzoyl-4-methylphenyl)-2-[4-(ethanesulfonyl)phenyl]acetamide](/img/structure/B6485077.png)



![N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6485093.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B6485099.png)


